4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one

Liquid Crystals Mesomorphism Naphthalene

Researchers needing a non-enolizable, sterically shielded alkyne building block with extended π-conjugation often face limited options. 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one directly addresses this gap: - Gem-dimethyl group suppresses unwanted enolization and controls steric environment during cycloaddition or nucleophilic addition. - 1-Naphthyl orientation enforces a specific dihedral angle, delivering anisotropic polarizability critical for calamitic liquid crystals and OFETs. - Verified IC50 > 10,000 nM against COX-2, making it a reliable negative control for high-throughput screening. Supplied with full analytical documentation; ready for immediate use in medicinal chemistry, materials science, and DFT benchmarking studies.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
CAS No. 603126-39-2
Cat. No. B12591894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one
CAS603126-39-2
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3
InChIKeyYIFVSAQWKUIIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one: Acetylenic Ketone Intermediate


4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one (CAS 603126-39-2) is an aromatic ketone featuring a terminal alkyne unit conjugated to a 1-naphthyl carbonyl system, with gem-dimethyl substitution at the alkyne α-position. It belongs to the class of α,α-dimethyl-α,β-acetylenic ketones, which serve as precursors to heterocycles and functional materials [1]. Its naphthalene ring imparts extended π-conjugation and mesogenic potential not available in simpler phenyl or heteroaryl analogs, positioning it as a candidate for liquid-crystal and optoelectronic applications [2].

Naphthalene π-surface supports liquid-crystal precursor research
Gem-dimethyl alkyne provides steric control for selective heterocycle synthesis
Reported inactive in COX-2 assay; may support negative-control workflows

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one: Why Generic Substitution Fails


Simple aryl-alkynyl ketones (e.g., 4,4-dimethyl-1-phenylpent-2-yn-1-one; CAS 17475-11-5) lack the naphthalene π-surface required for ordered mesophase formation in liquid-crystal applications [1]. The 1-naphthyl orientation forces the alkyne‑carbonyl plane into a specific dihedral angle with respect to the aromatic system, altering the molecule’s anisotropic polarizability and melting point relative to 2-naphthyl or phenyl analogs. The gem-dimethyl group at the propargylic position suppresses unwanted enolization and controls the steric environment during cycloaddition or nucleophilic addition, a feature absent in unsubstituted ethynyl ketones [2]. These structural elements collectively determine reactivity, phase behavior, and binding affinity in a way that cannot be mimicked by simply interchanging in-class compounds.

This compound: 1-naphthyl carbonyl
Phenyl analog (CAS 17475-11-5)
Lacks naphthalene π-surface required for mesophase formation in liquid-crystal studies; may not support ordered-phase research.
Gem-dimethyl protected alkyne
Non-dimethylated ethynyl ketone
Enolization-prone analog can alter reaction selectivity and product distribution; steric shielding may not transfer.
Confirmed inactive COX-2 (IC50 >10 µM)
Potent naphthalene COX-2 inhibitor
Active analog cannot serve as negative control; use only if assay requires confirmed inactive benchmark.

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one: Comparative Evidence


Liquid-Crystal Phase Behavior vs Phenyl Analog

The naphthalene core of the target compound provides a larger aromatic surface than the phenyl analog (CAS 17475-11-5), which is critical for stabilizing smectic or nematic mesophases. In a series of non-symmetrical naphthalene-based systems, elongation of the aromatic core was directly correlated with higher clearing points and broader mesophase ranges [1]. While the phenyl analog exhibits no liquid-crystalline behavior, the naphthalene derivative is predicted to display a stable mesophase at elevated temperatures.

Mesophase formation
Class‑level inference
Predicted smectic A vs. no mesophase
Supports mesophase screening context; data to verify for this specific compound.
Based on analogous 1‑naphthyl mesogens. Phenyl analog shows no liquid‑crystal phase.
Liquid Crystals Mesomorphism Naphthalene

Alkyne Steric Shielding vs Non-Dimethylated Analog

The gem-dimethyl substituents at the α-position of the alkyne sterically shield the triple bond, suppressing undesired base-catalyzed enolization and altering the regioselectivity of nucleophilic additions compared to the non-methylated analog 1-(naphthalen-1-yl)pent-2-yn-1-one. This structural feature is essential for achieving clean product profiles in cascade reactions (e.g., tandem acetal incorporation / intramolecular alkyne metathesis) [1]. The non-methylated analog is prone to enolate formation and side reactions, making it unsuitable for these synthetic protocols.

Reaction selectivity
Class‑level inference
Suppressed enolization; >80% yield reported for analog
Supports reaction selectivity review; dimethyl protection enables cleaner cascades.
Domino acetal/alkyne metathesis context. Non‑methylated analog gives complex mixtures.
Reaction Selectivity Enolization Prevention Alkyne Chemistry

COX-2 Inhibition vs Naphthalene Derivatives

In a biochemical assay, 4,4-dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one showed essentially no inhibitory activity against human recombinant COX-2 (IC50 > 10,000 nM) [1]. This starkly contrasts with potent naphthalene-based COX-2 inhibitors (e.g., naproxen-derived compounds) that exhibit IC50 values in the low nanomolar range. The lack of activity confirms that this compound does not interact with the COX-2 active site, making it a useful negative control or a scaffold for selectivity profiling when screening for anti-inflammatory agents.

COX‑2 inhibitory activity
Head‑to‑head
IC50 >10,000 nM vs. ~1–100 nM
Supports negative‑control workflows; confirms lack of COX‑2 engagement.
Human recombinant COX‑2, arachidonic acid substrate, 5 min incubation.
COX-2 Inhibition Anti-inflammatory Naphthalene

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one: Application Scenarios


Liquid Crystal & Organic Semiconductor Development

The naphthalene core and extended conjugation of 4,4-dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one make it a suitable building block for calamitic (rod-like) liquid crystals and organic field-effect transistors (OFETs). It can be incorporated into the aromatic core of mesogens where a high degree of molecular ordering is required. Procurement by materials science laboratories developing smectic or nematic phases for display or sensor technologies is directly supported by the mesomorphic behavior of analogous naphthalene systems [1].

Fused-Heterocycle & Natural Product Synthesis

The gem-dimethyl-alkyne moiety is a privileged template for tandem cyclization reactions (e.g., alkyne-carbonyl metathesis, [2+2] cycloaddition-Dieckmann sequences) that yield substituted naphthalenes, dihydronaphthalenes, and oxygen heterocycles [1]. Its use in medicinal chemistry library synthesis is warranted when a sterically shielded, non-enolizable alkyne partner is required.

COX-2 Negative Control & Selectivity Profiling

With a confirmed IC50 > 10,000 nM against COX-2, this compound can be used as a reliable negative control in high-throughput screening assays targeting cyclooxygenase enzymes [1]. It allows assay developers to distinguish genuine hits from assay artifacts and to benchmark selectivity profiles of novel naphthalene-derived inhibitors.

DFT & Computational Modeling Benchmark

The compound's rigid naphthalene-alkyne-ketone framework, combined with gem-dimethyl steric effects, provides an excellent benchmark for density functional theory (DFT) calculations of torsional barriers, electronic spectra, and non-covalent π-stacking interactions. Its moderate size (C17H16O) and defined functional groups make it computationally tractable yet structurally informative.

Application
Selection Property
Validation Focus
Liquid crystal research
Naphthalene mesogenic core
Mesophase stability & clearing point
Heterocycle synthesis
Sterically shielded alkyne
Reaction yield & selectivity
COX‑2 inhibitor screening
Confirmed inactive compound
Negative‑control benchmarking
Computational modeling
Rigid π‑conjugated scaffold
Torsional barrier & electronic spectra
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